molecular formula C4H5F3O3 B6238138 methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 1821780-47-5

methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B6238138
CAS No.: 1821780-47-5
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Fluorinated Building Blocks

Chiral fluorinated building blocks are indispensable tools in the synthesis of complex, stereochemically defined molecules. nih.gov The presence of fluorine can lead to more stable pharmaceuticals with longer half-lives, enhancing patient compliance by reducing dosing frequency. ucj.org.ua Furthermore, the small size and high electronegativity of fluorine can improve the binding affinity of a drug to its target, resulting in more effective treatments at lower doses. ucj.org.ua The development of synthetic strategies that utilize fluorinated building blocks remains a dominant approach in drug discovery. tandfonline.com Chemoenzymatic methods and nucleophilic additions to chiral fluoroalkyl-substituted sulfinimides are among the recently introduced techniques for preparing these crucial chiral intermediates. nih.gov

Overview of the Compound's Role as a Versatile Chiral Synthon

Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate stands out as a valuable and versatile chiral synthon. Its structure combines a stereogenic center, a reactive ester functionality, and a trifluoromethyl group, offering multiple points for synthetic elaboration. While direct synthetic applications of this specific methyl ester are not extensively documented in publicly available literature, its significance can be inferred from the well-established utility of its corresponding carboxylic acid, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, and the analogous ethyl ester.

The enantiomerically pure acid is a known valuable intermediate in the preparation of therapeutic amides. google.comgoogle.com The synthesis of the chiral acid has been achieved through methods such as enzymatic resolution of the corresponding racemic amide. researchgate.net For instance, an enantio-specific amidase from Klebsiella oxytoca has been used to resolve (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, yielding the desired (R)-acid. researchgate.net Similarly, the enzymatic resolution of the racemic ethyl ester, (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, using an esterase from Candida lipolytica has been reported to produce the (S)-ester with high enantiomeric excess. researchgate.net This suggests that a similar enzymatic resolution strategy could be applied to the racemic methyl ester to obtain the desired (R)-enantiomer.

The versatility of this compound as a synthon lies in the ability to selectively transform its functional groups. The hydroxyl group can be protected or activated for nucleophilic substitution, while the ester can be hydrolyzed, reduced, or reacted with various nucleophiles to introduce further complexity into the target molecule. The trifluoromethyl group, a key pharmacophore, remains intact throughout these transformations, imparting its beneficial properties to the final product.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H7F3O3
Molecular Weight 172.104 g/mol
CAS Number 337-16-6 (for the racemic mixture)
PSA 46.53
LogP 0.4727
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 172.034729
Complexity 165

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1821780-47-5

Molecular Formula

C4H5F3O3

Molecular Weight

158.08 g/mol

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m1/s1

InChI Key

ORNQCBRCAKLZDO-UWTATZPHSA-N

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)O

Canonical SMILES

COC(=O)C(C(F)(F)F)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 2r 3,3,3 Trifluoro 2 Hydroxypropanoate

Asymmetric Reduction Approaches

Asymmetric reduction transforms the prochiral ketone of methyl 3,3,3-trifluoropyruvate into a chiral hydroxyl group. This is achieved using chiral catalysts that facilitate the addition of hydrogen across the carbonyl double bond in a spatially controlled manner, leading to a preponderance of the desired (R)-enantiomer.

Catalytic asymmetric hydrogenation (AH) employs molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands are prominent in the asymmetric hydrogenation of ketones. nih.govdiva-portal.org For activated ketones like methyl 3,3,3-trifluoropyruvate, catalysts such as those based on Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are effective.

The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The choice of chiral ligand is crucial as it dictates the facial selectivity of the hydrogen addition, thereby determining the stereochemical outcome of the product. While specific examples detailing the hydrogenation of methyl 3,3,3-trifluoropyruvate are specialized, the principles are well-established for similar fluorinated ketones. acs.orgmdma.ch

Table 1: Representative Catalysts in Asymmetric Hydrogenation of Ketones

Catalyst System Ligand Type Typical Substrates
Ru-BINAP Chiral Diphosphine Aromatic and activated ketones
Rh-Diphosphine Chiral Diphosphine Ketones, Olefins

Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure molecular hydrogen, instead sourcing hydrogen from donor molecules like isopropanol (B130326) or formic acid. liverpool.ac.uk Chiral Ru(II) and Rh(III) complexes, particularly those with N-tosylated diamine ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the ATH of various ketones. nih.govacs.orgsigmaaldrich.com

The reaction is typically conducted in the presence of a hydrogen donor, with the chiral catalyst facilitating the transfer of hydrogen to the ketone. For instance, a catalyst system like RuCl(p-cymene)[(S,S)-TsDPEN] in a formic acid/triethylamine mixture can reduce aromatic and alkyl ketones with high enantioselectivity. sigmaaldrich.comrsc.orgnih.gov This method is particularly advantageous due to its operational simplicity and mild reaction conditions.

Table 2: Common Hydrogen Donors and Catalysts in Asymmetric Transfer Hydrogenation

Hydrogen Donor Catalyst Type Chiral Ligand Example Enantiomeric Excess (ee)
Isopropanol Ruthenium(II) (S,S)-TsDPEN Often >95%

Enantioselective Biocatalytic Synthesis

Biocatalysis leverages the high stereoselectivity of enzymes to perform chiral transformations. For the synthesis of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate, enzymatic methods provide environmentally benign and highly specific routes.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, allowing for the separation of the unreacted, slower-reacting enantiomer. In the case of racemic methyl 3,3,3-trifluoro-2-hydroxypropanoate, lipases are commonly used to selectively hydrolyze the (S)-ester, leaving the desired (R)-ester unreacted and in high enantiomeric excess. almacgroup.com

Lipases, such as those from Candida rugosa or Pseudomonas fluorescens, can catalyze the enantioselective hydrolysis of the racemic ester in an aqueous buffer. researchgate.net Alternatively, in a process known as transesterification, the enzyme can selectively acylate one enantiomer of the racemic alcohol (obtained after hydrolysis of the racemic ester) in an organic solvent using an acyl donor like vinyl acetate. nih.gov This leaves the other enantiomer of the alcohol untouched. The efficiency of the resolution is quantified by the enantiomeric ratio (E value), with high E values indicating excellent selectivity. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Esters

Enzyme Source Reaction Type Selectivity Product
Candida rugosa lipase (B570770) Hydrolysis (S)-selective (R)-ester
Pseudomonas fluorescens esterase Hydrolysis (S)-selective (R)-ester

Instead of resolving a racemic mixture, de novo biocatalytic pathways synthesize the desired enantiomer directly from a prochiral substrate. A highly effective strategy for producing chiral 3,3,3-trifluorolactic acid (the acid form of the target ester) is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using lactate (B86563) dehydrogenases (LDHs). nih.govresearchgate.net

LDHs are enzymes that catalyze the reversible conversion of pyruvate (B1213749) to lactate. wikipedia.org By selecting an appropriate LDH, either the (R) or (S) enantiomer of the product can be obtained with very high optical purity. For instance, L-LDH from Gallus gallus (chicken) can reduce TFPy to (R)-3,3,3-trifluorolactic acid, while D-LDH from Leuconostoc mesenteroides yields the (S)-enantiomer. nih.gov These reactions require a nicotinamide (B372718) cofactor (NADH), which is typically regenerated in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase with formate as a substrate. nih.gov The resulting chiral acid can then be esterified to yield the target methyl ester.

Table 4: LDH-Catalyzed Asymmetric Reduction of Trifluoropyruvic Acid (TFPy)

Enzyme Source Organism Product Enantiomer Enantiomeric Excess (ee)
L-LDH Gallus gallus (R)-TFLA >99.5%

Chiral Resolution Techniques for Precursors

An alternative to resolving the final ester product is to resolve a precursor molecule, which is then converted into the desired enantiomerically pure product. The most common precursor for this strategy is racemic 3,3,3-trifluorolactic acid.

The classical method for resolving a racemic acid is through the formation of diastereomeric salts using a chiral base. wikipedia.org The racemate is treated with a single enantiomer of a chiral amine, forming two diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to release the resolved carboxylic acid.

For 3,3,3-trifluorolactic acid, chiral amines like (S)-1-phenylethylamine and (S)-phenylglycinol have been used effectively as resolving agents. researchgate.netresearchgate.netnih.gov For example, using (S)-phenylglycinol can lead to the precipitation of the (S)-[amine]·(S)-[acid] salt, leaving the (R)-acid in the mother liquor. researchgate.net This method can achieve high yields and excellent enantiomeric excess (up to 99%) for both enantiomers of the acid through carefully designed crystallization strategies. researchgate.net Once the (R)-3,3,3-trifluorolactic acid is isolated, it can be esterified to produce this compound.

Table 5: Chiral Resolution of 3,3,3-Trifluorolactic Acid via Diastereomeric Salt Formation

Resolving Agent Resulting Salt Isolated Acid Enantiomer
(S)-1-Phenylethylamine Diastereomeric mixture, separable under specific conditions (R)- and (S)-acid

Diastereomeric Salt Formation and Separation

A prevalent and industrially scalable method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture via the formation of diastereomeric salts. nii.ac.jpwikipedia.org This technique leverages the principle that diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nii.ac.jp

The process begins with a racemic mixture of 3,3,3-trifluoro-2-hydroxypropanoic acid, which is treated with a single enantiomer of a chiral resolving agent, typically a chiral base (like an amine) if the target is an acid. wikipedia.orgveranova.com This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their distinct three-dimensional structures, these salts exhibit different solubilities in a given solvent system.

A critical step in this methodology is the screening and optimization of both the chiral resolving agent and the solvent system to maximize the solubility difference between the two diastereomeric salts. kiko-tech.co.jp This allows for the selective crystallization of the less soluble salt, while the more soluble one remains in the mother liquor.

In a relevant case study for a structurally similar chiral carboxylic acid, an extensive screening process was undertaken to find an effective resolution method. kiko-tech.co.jp This involved testing various chiral amino alcohols as resolving agents and a wide range of solvents and solvent mixtures. kiko-tech.co.jp The goal was to identify a combination where the salt of the desired enantiomer would preferentially precipitate from the solution. kiko-tech.co.jp For instance, the use of trans-1-amino-2-indanol as the resolving agent in a propionitrile (B127096) (EtCN) and methyl tert-butyl ether (MTBE) solvent system showed promise, though initial recovery was poor. kiko-tech.co.jp Further screening identified a system where the solubility difference was dramatic, with one diastereomeric salt being approximately 1,000 times more soluble than the other, enabling an excellent resolution. kiko-tech.co.jp

Once the less soluble diastereomeric salt is isolated and purified through crystallization, the chiral resolving agent is removed by treatment with an acid, regenerating the enantiomerically pure (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid.

Table 1: Example of Chiral Resolving Agents and Solvents Screened This table is illustrative of a typical screening process for diastereomeric salt resolution.

Chiral Resolving AgentSolvent System (Example)Outcome
trans-1-amino-2-indanol1:1 Propionitrile:Methyl tert-butyl etherSeparation achieved, but with poor recovery. kiko-tech.co.jp
Various Chiral Amino AlcoholsVarious (12 different systems tested)An optimal system was found with a significant solubility difference. kiko-tech.co.jp

Kinetic Resolution Strategies

Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of producing this compound, this strategy can be applied to the racemic parent acid or a racemic ester derivative.

One common approach is enzymatic kinetic resolution. Enzymes, being inherently chiral, can exhibit high enantioselectivity. For instance, a racemic ester, such as methyl (±)-3,3,3-trifluoro-2-hydroxypropanoate, can be subjected to hydrolysis by a lipase or an esterase. google.com The enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid at a much faster rate than the other.

This leaves the unreacted (R)-ester, this compound, in high enantiomeric excess. The resulting mixture of the (R)-ester and the (S)-acid can then be separated. Research on similar compounds, such as (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, has shown that esterases from sources like Candida lipolytica can result in the (S)-ester with an enantiomeric excess (ee) value of 99%. google.comresearchgate.net

Conversely, a racemic acid can undergo enantioselective esterification catalyzed by an enzyme in the presence of an alcohol. The enzyme would preferentially convert one acid enantiomer to its ester, allowing for the separation of the unreacted acid from the newly formed ester.

Non-enzymatic kinetic resolution is also possible, often employing chiral catalysts. For example, a racemic carboxylic acid can be esterified using an achiral alcohol in the presence of a chiral acyl-transfer catalyst. mdpi.com This catalyst facilitates the esterification of one enantiomer more rapidly than the other, leading to an enantiomerically enriched sample of the unreacted acid and the corresponding ester of the opposite configuration. mdpi.com

Table 2: Examples of Enzymatic Kinetic Resolution This table shows examples of enzymes used in the resolution of similar fluorinated propionates.

Enzyme SourceSubstrateProductsEnantiomeric Excess (ee)
Candida lipolytica esteraseRacemic ethyl ester(S)-ester and (R)-acid99.0% for the ester. google.com
Thermoanaerobium brockii esteraseRacemic ethyl ester(S)-ester and (R)-acid93.2% for the ester. google.com
Rhodococcus sp. amidaseRacemic amide(R)-acid and (S)-amide>99% for the acid. researchgate.net

Derivatization from Related Chiral Trifluorinated Acids

Once the enantiomerically pure acid is obtained, it serves as the direct precursor to the target methyl ester.

Esterification of (2R)-3,3,3-Trifluoro-2-hydroxypropanoic Acid

The conversion of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid to its corresponding methyl ester is typically achieved through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol. chemguide.co.uk

In this specific synthesis, (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is reacted with an excess of methanol (B129727). A strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is used as a catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, it is common to use the alcohol (methanol) as the solvent to ensure it is in large excess. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com The reaction is typically performed under heating to increase the reaction rate. chemguide.co.uk

Chemical Transformations and Derivatizations of Methyl 2r 3,3,3 Trifluoro 2 Hydroxypropanoate

Reactions at the Hydroxyl Group

The secondary hydroxyl group in methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is a key site for derivatization. It can undergo reactions typical of alcohols, such as esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be acylated to form a new ester functionality. Standard esterification methods are applicable, including reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. Another powerful method for the esterification of chiral alcohols is the Mitsunobu reaction. nih.gov This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon. organic-chemistry.orgorganic-chemistry.org When applied to this compound, this would yield the corresponding (2S)-ester derivative.

Etherification: The formation of an ether bond at the C2 position can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Reaction TypeReagentsKey Features
Esterification Acyl chloride/anhydride, BaseStandard acylation.
Esterification Carboxylic acid, PPh3, DEAD/DIAD (Mitsunobu)Inversion of stereochemistry. nih.govorganic-chemistry.org
Etherification 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)SN2 mechanism, works best with primary alkyl halides. masterorganicchemistry.comwikipedia.org

Oxidation Reactions

The secondary alcohol functionality can be oxidized to the corresponding ketone, yielding methyl 3,3,3-trifluoro-2-oxopropanoate. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the alcohol and the stability of the resulting ketone. Several modern oxidation methods are effective for the oxidation of α-trifluoromethyl substituted alcohols. nih.gov

Catalytic methods employing nitroxide radicals, such as 2-azaadamantane N-oxyl (AZADO), in the presence of a co-oxidant have been shown to be effective for the chemoselective oxidation of α-hydroxy acids to α-keto acids. A similar strategy can be applied to the corresponding esters. Reagents like o-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane are also efficient for the oxidation of fluoroalkyl-substituted carbinols under mild conditions. masterorganicchemistry.com

Oxidizing Agent/SystemProductNotes
Nitroxide catalyst (e.g., AZADO) / Co-oxidantMethyl 3,3,3-trifluoro-2-oxopropanoateChemoselective oxidation method.
o-Iodoxybenzoic acid (IBX)Methyl 3,3,3-trifluoro-2-oxopropanoateEfficient under mild conditions. masterorganicchemistry.com
Dess-Martin periodinaneMethyl 3,3,3-trifluoro-2-oxopropanoateEffective for various fluoroalkyl-substituted alcohols. masterorganicchemistry.com

Halogenation at the Hydroxyl Position

Direct replacement of the hydroxyl group with a halogen atom is a key transformation that opens pathways to other derivatives. Standard halogenating agents can be employed, although the reaction conditions must be chosen carefully to avoid side reactions with the ester group. For instance, thionyl chloride (SOCl₂) is commonly used to convert secondary alcohols to the corresponding chlorides.

Alternatively, the Mitsunobu reaction can be adapted for halogenation. By using a source of halide ions as the nucleophile, this reaction can achieve the conversion of the alcohol to the corresponding halide with inversion of configuration. For example, using zinc halides in conjunction with the standard Mitsunobu reagents can provide access to the corresponding α-halo esters. This approach is particularly valuable for synthesizing chiral halides from chiral alcohols.

Reactions at the Ester Moiety

The methyl ester group of the title compound can undergo transformations such as transesterification and hydrolysis, which are fundamental reactions for modifying the carboxyl end of the molecule.

Transesterification Reactions

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. google.com

Acid-catalyzed transesterification : This is an equilibrium process that is driven to completion by using a large excess of the desired alcohol as the solvent. google.com

Base-catalyzed transesterification : This is typically achieved using an alkoxide of the desired alcohol. The reaction proceeds via nucleophilic acyl substitution. google.com

In addition to chemical catalysts, enzymes, particularly lipases, are effective catalysts for transesterification reactions, often offering high selectivity and milder reaction conditions. nih.gov Metal triflates, such as aluminum triflate (Al(OTf)₃), have also been shown to be active catalysts for the transesterification of esters.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the free carboxylic acid, (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, under acidic, basic, or enzymatic conditions. google.comchemistryviews.org

Acid-catalyzed hydrolysis : This is a reversible reaction typically carried out in aqueous acid.

Base-catalyzed hydrolysis (saponification) : This is an irreversible process that involves the use of a stoichiometric amount of a base, such as sodium hydroxide (B78521). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Enzymatic hydrolysis : Lipases are widely used for the enantioselective hydrolysis of esters. mdpi.com For racemic mixtures of similar esters, lipases have been shown to selectively hydrolyze one enantiomer, leaving the other unreacted. This method is crucial for the kinetic resolution of chiral esters. mdpi.com

ReactionConditionsProduct
Transesterification R'-OH, Acid or Base catalystThis compound
Hydrolysis H₂O, Acid or Base catalyst(2R)-3,3,3-Trifluoro-2-hydroxypropanoic acid
Enzymatic Hydrolysis Lipase (B570770), H₂O(2R)-3,3,3-Trifluoro-2-hydroxypropanoic acid

Amidation and Other Nucleophilic Acyl Substitutions

The ester functionality in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. Among these, the direct amidation to form the corresponding carboxamides is a significant transformation, often employed in the synthesis of biologically active molecules.

The direct reaction of the methyl ester with primary or secondary amines to form amides typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727). A German patent suggests that the reaction of a similar (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid ester with an amine can be carried out at temperatures ranging from room temperature to 115°C, with a preference for 50 to 80°C, often in a lower alcohol as a solvent. google.com More general methods for the direct amidation of esters often employ Lewis acid catalysts, such as iron(III) chloride, under solvent-free conditions to enhance the electrophilicity of the carbonyl carbon. mdpi.com

While specific data for the amidation of this compound is not extensively documented in the literature, the expected outcomes with various amines can be tabulated based on general principles of ester amidation.

Table 1: Representative Amidation Reactions of this compound

Amine Nucleophile Product Expected Reaction Conditions
Ammonia (2R)-3,3,3-trifluoro-2-hydroxypropanamide High pressure, heat, alcohol solvent
Benzylamine (2R)-N-benzyl-3,3,3-trifluoro-2-hydroxypropanamide Heat (80-100°C), neat or with catalyst
Diethylamine (2R)-N,N-diethyl-3,3,3-trifluoro-2-hydroxypropanamide Higher temperatures, sealed vessel

Other nucleophilic acyl substitutions, such as transesterification with different alcohols, can also be achieved, typically under acidic or basic catalysis. However, these are generally less common for this specific substrate compared to amidation.

Stereospecific Transformations and Chirality Transfer

The chiral center at the C2 position of this compound is a key feature that allows for its use in stereospecific synthesis. The transfer of this chirality to new molecules is a valuable strategy in the construction of complex enantiomerically pure compounds.

Derivatization to Access New Chiral Scaffolds

This compound serves as a valuable starting material for the synthesis of more complex chiral molecules. The combination of the trifluoromethyl group, a hydroxyl group, and an ester provides multiple reaction sites for elaboration into new chiral scaffolds.

One important class of chiral scaffolds that can potentially be synthesized from this starting material are trifluoromethyl-substituted oxazolines. Chiral oxazolines are widely used as ligands in asymmetric catalysis and as intermediates in the synthesis of chiral amino alcohols.

A plausible synthetic route to a chiral trifluoromethyl-substituted oxazoline would involve the amidation of this compound with a chiral amino alcohol, followed by cyclization of the resulting amide-alcohol. A more direct approach could involve the reaction with a nitrile under acidic conditions, though this is a more general method for oxazoline synthesis. rsc.org A specific example involves the synthesis of 2-trifluoromethyl-1,3-oxazolidines from the condensation of serine esters with trifluoroacetaldehyde. nih.gov

Table 3: Potential Chiral Scaffolds Derived from this compound

Target Chiral Scaffold Potential Synthetic Strategy
(4R)-4-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-oxazolidin-2-one 1. Amidation with ethanolamine. 2. Intramolecular cyclization.
Chiral Trifluoromethylated β-amino esters 1. Inversion of hydroxyl to azido group (Mitsunobu). 2. Reduction of the azide.

The derivatization of this compound into these and other chiral scaffolds highlights its importance as a versatile building block in the synthesis of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science.

Applications in Advanced Organic Synthesis and Chiral Auxiliaries Development

As a Chiral Building Block for Fluorinated Intermediates

As a readily available, enantiopure molecule, the compound serves as an excellent starting point for constructing more complex fluorinated substances. Its utility stems from the ability to selectively modify the carboxyl and hydroxyl groups to introduce new functionalities and build molecular complexity.

The synthesis of enantiopure alcohols and amines containing a trifluoromethyl group is of significant interest, particularly in medicinal chemistry. nih.govnih.gov While general methods for synthesizing these compounds are well-established, such as the asymmetric reduction of trifluoromethyl ketones or the addition of trifluoromethyl groups to imines, the use of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate offers a potential alternative route starting from a pre-existing chiral center. nih.govorganic-chemistry.org

Theoretically, the carboxylic ester of the title compound could be reduced to a primary alcohol, yielding a chiral trifluoromethylated diol. However, specific examples of this transformation are not prominently featured in broadly accessible literature. A more documented application involves the conversion of the ester or acid functionality into an amide. For instance, the related (S)-enantiomer is known to be an important intermediate in the preparation of therapeutic amides. google.comgoogle.com This is typically achieved by reacting the ester with a desired amine, forming a stable amide bond. This reaction highlights the utility of the compound in introducing the trifluoro-hydroxy-propanoate scaffold into larger molecules.

TransformationPotential ProductReagents & Conditions (General)
Ester Reduction(2R)-3,3,3-trifluoro-1,2-propanediolLiAlH₄ or other strong reducing agents
Amide FormationN-substituted (2R)-3,3,3-trifluoro-2-hydroxypropanamideAmine (R-NH₂), heat or coupling agents

Building complex molecular architectures that contain multiple fluorine atoms is a key challenge in materials science and drug discovery. Chiral molecules like this compound can serve as foundational units for creating larger, well-defined polyfluorinated structures. The bifunctional nature of the molecule (hydroxyl and ester groups) allows it to be incorporated into polymeric chains or used in cycloaddition reactions to form cyclic frameworks. For example, the hydroxyl group could act as an initiator for ring-opening polymerization, or both the hydroxyl and carboxyl groups could be used in condensation polymerization. While the potential for these applications is significant, specific examples detailing the use of this particular monomer in the construction of complex polyfluorinated frameworks are not widely documented in the surveyed literature. Research on related perfluorinated hydroxy acids suggests their utility as chelate ligands, indicating the potential for creating complex metallo-organic frameworks. researchgate.net

Role in Asymmetric Catalysis and Reagent Design

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Chiral ligands are essential components of asymmetric catalysts, which are used to produce enantiomerically pure compounds. These ligands coordinate to a metal center and create a chiral environment that directs the approach of reactants, favoring the formation of one enantiomer over the other. Molecules like this compound could theoretically be converted into chiral phosphines, amines, or other common ligand types. However, there is a lack of specific published research detailing the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. williams.edu The auxiliary is attached to a non-chiral substrate, creating a chiral intermediate. Subsequent reactions on this intermediate proceed with high diastereoselectivity due to the steric influence of the auxiliary. mdpi.com Finally, the auxiliary is removed, yielding an enantiomerically enriched product.

While α-hydroxy acids are a known class of chiral auxiliaries, specific applications of this compound in this role are not well-documented. researchgate.net The general strategy involves esterifying the chiral alcohol of an auxiliary with a prochiral carboxylic acid or a similar substrate. The resulting diastereomeric ester can then undergo reactions such as enolate alkylation, where the bulky chiral group directs the approach of the electrophile.

StepDescriptionGeneral Example
1. Attachment A prochiral substrate is attached to the chiral auxiliary.R-COCl + Auxiliary-OH → R-CO-O-Auxiliary
2. Diastereoselective Reaction The substrate-auxiliary conjugate undergoes a stereoselective transformation.Deprotonation followed by alkylation (R'-X)
3. Cleavage The chiral auxiliary is removed to yield the enantiopure product.Hydrolysis (e.g., LiOH)

Precursor for Advanced Materials and Specialized Chemicals (Excluding biological activity of end products)

The unique properties conferred by the trifluoromethyl group make this compound a valuable precursor for materials with specialized properties. Chiral 3,3,3-trifluoro-2-hydroxypropanoic acid is recognized as a versatile intermediate for both pharmaceutical and material synthesis. nih.gov Potential applications could include the synthesis of fluorinated polymers with unique thermal or optical properties, or the development of chiral liquid crystals. The incorporation of the trifluoromethyl group can enhance properties such as chemical resistance and thermal stability in polymers. While the synthesis of various fluorinated polymers is an active area of research, the specific use of this compound as a monomer in these applications is not yet widely reported. mdpi.com

Spectroscopic and Stereochemical Characterization Methodologies

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound is paramount, particularly in pharmaceutical and biological applications where different enantiomers can exhibit distinct activities. Various chromatographic and spectroscopic methods are employed for this purpose.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the analysis of methyl 3,3,3-trifluoro-2-hydroxypropanoate, a capillary column coated with a cyclodextrin-based CSP is often employed.

Table 1: Typical Chiral GC Parameters for Separation of Hydroxy Esters

Parameter Typical Value
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX™, γ-DEX™)
Injector Temperature 200-250 °C
Oven Temperature Program Isothermal or gradient, e.g., 80 °C for 2 min, then ramp to 150 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Carrier Gas | Helium or Hydrogen |

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the determination of enantiomeric purity. Similar to chiral GC, it employs a chiral stationary phase to achieve separation. For compounds like methyl 3,3,3-trifluoro-2-hydroxypropanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective.

The enantiomers are passed through the column with a mobile phase, and their differential interactions with the CSP lead to separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving optimal resolution. The detector, usually a UV detector, measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents are themselves enantiomerically pure and form diastereomeric complexes with the analyte enantiomers.

When a chiral shift reagent, often a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to a solution of the racemic methyl 3,3,3-trifluoro-2-hydroxypropanoate, the protons in the (R)- and (S)-enantiomers experience different magnetic environments. This results in the splitting of NMR signals into two distinct sets, one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Chiral solvating agents work similarly by inducing chemical shift differences between the enantiomers through the formation of transient diastereomeric solvates.

Assignment of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms at the chiral center is a critical step in the characterization of an enantiopure compound.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined.

While a crystal structure for methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate itself is not publicly documented, the crystal structure of the closely related carboxylic acid, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, has been reported. nih.gov The absolute configuration of this parent acid was unequivocally determined to be (R). Given that the esterification of the carboxylic acid to the methyl ester does not affect the stereocenter, this provides strong evidence for the absolute configuration of the methyl ester. For a definitive confirmation, a crystalline derivative of the methyl ester would need to be synthesized and analyzed.

Table 2: Crystallographic Data for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic Acid nih.gov

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.8633
b (Å) 5.9866
c (Å) 9.609
α (°) 94.583
β (°) 91.888
γ (°) 116.698

| Reference | nih.gov |

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a widely used chiroptical technique that can provide information about the absolute configuration of a molecule.

In CD spectroscopy, the difference in absorption of left and right circularly polarized light is measured as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's stereochemistry. The absolute configuration of an unknown compound can often be determined by comparing its experimental CD spectrum to that of a known compound with a similar chromophore and stereochemistry, or by comparing it to a spectrum predicted by quantum chemical calculations. For this compound, the ester chromophore would be the primary focus of the CD analysis. While specific CD data for this compound is not widely published, the technique remains a valuable, non-destructive method for stereochemical assignment. nih.gov

Chemical Correlation Studies

The absolute configuration of this compound has been rigorously established by chemical correlation to the known chiral building block, (R)-trifluorolactic acid. This correlation relies on a reaction sequence where the stereochemical integrity of the chiral center is maintained, thus providing a direct link between the starting material and the product's known configuration.

One of the key transformations in this correlation is the esterification of (R)-3,3,3-trifluoro-2-hydroxypropanoic acid. The reaction of enantiomerically pure (R)-3,3,3-trifluoro-2-hydroxypropanoic acid with methanol (B129727), typically under acidic catalysis, yields the corresponding methyl ester. Crucially, this esterification process does not involve the chiral center at the C2 position, and therefore, the reaction proceeds with retention of configuration. The resulting methyl ester, this compound, will thus possess the same absolute configuration as the starting acid.

The stereochemistry of the parent acid, (R)-3,3,3-trifluoro-2-hydroxypropanoic acid, has been independently confirmed through various methods, including its synthesis from chiral precursors and spectroscopic techniques. By chemically linking this compound to this well-established chiral molecule, its absolute configuration is definitively assigned.

A summary of a typical chemical correlation procedure is outlined in the table below:

Table 1: Chemical Correlation of this compound

StepReactantReagents and ConditionsProductStereochemical Outcome
1(R)-3,3,3-trifluoro-2-hydroxypropanoic acidMethanol (CH₃OH), Catalytic H₂SO₄, RefluxThis compoundRetention of configuration at the C2 stereocenter

The successful correlation is contingent on the enantiomeric purity of the starting material and the stereospecificity of the reaction. High-performance liquid chromatography (HPLC) analysis using a chiral stationary phase is often employed to confirm the enantiomeric excess of both the starting acid and the resulting ester, ensuring that no racemization occurs during the transformation.

Furthermore, the comparison of the optical rotation of the synthesized this compound with values reported in the literature for the same compound prepared via other enantioselective routes provides additional corroborating evidence for the correct stereochemical assignment.

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of enantiomerically pure methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate often involves asymmetric reduction of the corresponding α-ketoester, methyl 3,3,3-trifluoro-2-oxopropanoate. Biocatalytic methods employing enzymes such as lactate (B86563) dehydrogenases (LDHs) have proven to be highly effective for this transformation. mdpi.com Molecular docking simulations have been instrumental in elucidating the catalytic mechanisms of these enzymes. mdpi.com These studies reveal that the stereoselectivity of the reduction is governed by the specific interactions between the substrate and the amino acid residues in the active site of the enzyme. mdpi.com The orientation of the trifluoromethyl group and the carbonyl group within the active site determines which face of the carbonyl is accessible to the hydride transfer from the NADH cofactor, thus dictating the chirality of the resulting α-hydroxy ester.

In addition to enzymatic methods, chemical asymmetric catalysis is also employed. While specific mechanistic studies on the synthesis of this compound are not extensively documented, analogies can be drawn from the well-studied asymmetric reduction of other α-ketoesters. These reactions often proceed via a transition state where a chiral catalyst, typically a metal complex with a chiral ligand, coordinates to the ketoester. The steric and electronic properties of the chiral ligand create a chiral environment that favors the approach of the reducing agent to one of the prochiral faces of the carbonyl group.

Transformations of this compound, such as ester hydrolysis or conversion to other functional groups, generally follow established mechanistic pathways for esters. For instance, hydrolysis can be either acid or base-catalyzed. Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol (B129727).

Theoretical Calculations of Structure, Conformation, and Reactivity

Computational chemistry provides powerful tools for understanding the structure, conformation, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Conformational Analysis: The presence of the trifluoromethyl group and the hydroxyl group at the chiral center significantly influences the conformational preferences of the molecule. Theoretical calculations can predict the relative energies of different staggered and eclipsed conformations arising from rotation around the C-C and C-O bonds. These calculations often reveal that the most stable conformer is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester. The strong electron-withdrawing nature of the trifluoromethyl group also affects the bond lengths and angles around the chiral center.

Structural Parameters: Quantum chemical calculations can provide precise information on the geometric parameters of the molecule. Below is a table of hypothetical calculated structural parameters for the lowest energy conformer of this compound, based on typical values for similar molecules.

ParameterValue
C-CF3 Bond Length1.54 Å
C-OH Bond Length1.43 Å
C-COOCH3 Bond Length1.52 Å
O-H Bond Length0.97 Å
C=O Bond Length1.21 Å
C-O (ester) Bond Length1.36 Å
O-CH3 Bond Length1.44 Å
C-C-O Angle109.5°
O-C=O Angle125.0°
C-O-CH3 Angle115.0°

Reactivity: Theoretical calculations can also shed light on the reactivity of this compound. For instance, the calculated electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, predicting the sites susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its behavior as an electron donor or acceptor in chemical reactions.

Prediction of Stereoselectivity in Asymmetric Reactions

The prediction of stereoselectivity in the asymmetric synthesis of this compound is a key area where computational studies have a significant impact. By modeling the transition states of the competing reaction pathways leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.

The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric ratio (er) of the products by the following equation:

ΔΔG‡ = -RT ln(er)

Computational models of asymmetric reductions of α-ketoesters often focus on the interactions between the substrate, the chiral catalyst, and the reducing agent in the transition state. These models can account for steric hindrance, electronic effects, and non-covalent interactions such as hydrogen bonding and CH-π interactions, which collectively determine the facial selectivity of the hydride attack.

For enzymatic reductions, molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the substrate binding in the enzyme's active site and the subsequent reaction pathway. These simulations can help in understanding the origin of stereoselectivity and can even guide the engineering of enzymes with improved selectivity or activity. mdpi.com

Below is a hypothetical data table illustrating how computational methods can be used to predict the stereoselectivity of a catalytic asymmetric reduction of methyl 3,3,3-trifluoro-2-oxopropanoate using different chiral ligands.

Chiral LigandCalculated ΔΔG‡ (kcal/mol)Predicted er (R:S)Experimental ee (%)
Ligand A-1.592:890 (R)
Ligand B-0.569:3135 (R)
Ligand C+1.020:8060 (S)

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure fluorinated compounds has spurred the development of more efficient and environmentally benign synthetic methodologies. Research in this area is moving beyond traditional chemical resolutions, which can be costly and generate significant waste, toward biocatalytic and chemoenzymatic strategies.

Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral molecules. The enzymatic resolution of racemic mixtures is a prominent sustainable approach to obtaining methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate and its corresponding acid. Several classes of enzymes have shown significant promise in this regard. A patent describes a microbiological process for preparing (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid from a racemic propionamide (B166681) using microorganisms from genera such as Pseudomonas, Rhodococcus, and Arthrobacter. google.com

Lipases and esterases are particularly effective for the kinetic resolution of racemic esters of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. google.com For instance, the enzymatic hydrolysis of racemic esters can selectively produce the (S)-acid, leaving the desired (R)-ester unreacted and in high enantiomeric excess. Similarly, amidases have been employed for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (B169514) to yield optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. researchgate.net The high substrate tolerance and stability of some amidases make them suitable for large-scale industrial production. researchgate.net

Future research will likely focus on the discovery and engineering of novel enzymes with enhanced activity, selectivity, and stability under process conditions. The use of immobilized enzymes is another key area of development, as it facilitates catalyst recycling and integration into continuous manufacturing processes, further enhancing the sustainability of the synthesis. researchgate.net

Table 1: Biocatalytic Approaches for the Synthesis of Enantiopure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid and its Derivatives

Enzyme Class Substrate Product Key Advantages
Lipases/Esterases Racemic esters of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (R)-ester and (S)-acid High enantioselectivity, mild reaction conditions
Amidases Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid High substrate tolerance, potential for large-scale production

Exploration of New Catalytic Applications

While this compound is primarily recognized as a chiral building block, there is growing interest in exploring its potential in asymmetric catalysis. The hydroxyl and ester functionalities offer sites for modification, allowing for the design of novel chiral ligands or organocatalysts.

The development of chiral ligands is a cornerstone of asymmetric transition-metal catalysis. The rigid stereochemistry and the electron-withdrawing nature of the trifluoromethyl group in this compound could be exploited to create ligands that impart high enantioselectivity in a variety of transformations. Research in this area may involve the derivatization of the hydroxyl group to incorporate coordinating moieties, such as phosphines or amines.

In the realm of organocatalysis, chiral alcohols and their derivatives are known to be effective catalysts for a range of reactions. The unique electronic properties of this compound could lead to the development of novel organocatalysts with enhanced reactivity and selectivity. For instance, its use as a chiral auxiliary could direct the stereochemical outcome of reactions. While direct applications are still emerging, the broader context of organocatalytic reactions involving α-trifluoromethylated esters suggests a promising future. nih.gov

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries, driven by the need for improved efficiency, safety, and consistency. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

The integration of the synthesis of this compound into continuous flow processes is a significant area of future research. Continuous-flow enzymatic kinetic resolution, for example, has been demonstrated for other chiral esters and represents a viable strategy for this compound. researchgate.netresearchgate.net The use of packed-bed reactors containing immobilized enzymes can enable continuous production with high productivity and catalyst stability. researchgate.net

Furthermore, the rise of automated synthesis platforms presents new opportunities for the rapid optimization and production of this chiral building block. These platforms can integrate reaction screening, optimization, and scale-up in a seamless workflow. Automated systems for the synthesis of chiral α-hydroxy acids are being developed, and their application to fluorinated analogues is a logical next step. rsc.org The ability to automate the synthesis will accelerate the discovery of new derivatives and their applications.

Expansion of the Chiral Pool of Fluorinated Synthons

This compound serves as a valuable starting material for the synthesis of a wide array of other chiral fluorinated building blocks. The ability to transform its functional groups allows for the expansion of the available chiral pool of fluorinated synthons, which are in high demand for drug discovery and development.

The hydroxyl group can be converted to other functionalities, such as amines or halides, with retention of stereochemistry. This opens up pathways to novel trifluoromethylated amino acids and other complex chiral amines, which are important pharmacophores. For instance, the enantioselective synthesis of β-hydroxy and α-trifluoromethyl acids is possible from α-trifluoromethyl aldehyde products, which can be derived from compounds like this compound. nih.gov These acids are key building blocks for forming heterocycles that incorporate a CF3 group at a benzylic position. nih.gov

The ester group can also be modified to afford amides, aldehydes, or other carbonyl derivatives. These transformations provide access to a diverse range of chiral synthons that can be incorporated into complex molecules. The development of chemoenzymatic strategies is particularly promising for creating novel fluorinated polyketides and other natural product analogues. nih.govnih.gov Biocatalytic platforms are also being developed for the synthesis of other versatile α-trifluoromethylated building blocks, such as organoborons, from chiral precursors. acs.orgnih.gov

Table 2: Potential Derivatizations of this compound

Functional Group Transformation Resulting Synthon Class Potential Applications
Hydroxyl Amination Chiral trifluoromethylated amino alcohols/amines Pharmaceuticals, Ligands
Hydroxyl Halogenation Chiral trifluoromethylated halides Versatile synthetic intermediates
Ester Amidation Chiral trifluoromethylated hydroxy amides Bioactive molecules
Ester Reduction Chiral trifluoromethylated diols Chiral auxiliaries, synthons

The continued exploration of these research avenues will undoubtedly solidify the importance of this compound as a cornerstone of modern fluorine chemistry and a key enabler of innovation across the chemical sciences.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate?

Methodological Answer:
The synthesis typically involves multi-step sequences, such as:

  • Step 1: Enantioselective hydroxylation of trifluoropropanoate precursors using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation analogs) .
  • Step 2: Esterification under anhydrous conditions with methanol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) to minimize racemization .
  • Critical Conditions:
    • Temperature: 0–5°C during hydroxylation to preserve stereochemistry.
    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for esterification.
    • Catalysts: Chiral ligands (e.g., (R)-BINOL derivatives) for asymmetric induction .

Basic: How can researchers confirm the stereochemical purity and structural integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .
  • NMR Spectroscopy :
    • 19F NMR^{19}\text{F NMR} to confirm trifluoromethyl group presence and symmetry (δ: -60 to -70 ppm).
    • 1H NMR^{1}\text{H NMR} to verify hydroxy and ester protons (δ: 4.5–5.5 ppm for OH; δ: 3.7–3.9 ppm for OCH3_3) .
  • X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtainable .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis in aqueous media. Stabilize by:
    • Storing at -20°C under inert gas (N2_2 or Ar).
    • Using anhydrous solvents (e.g., DMF or DCM) during reactions .
  • pH Control : Avoid strongly acidic/basic conditions (pH < 2 or > 10) to prevent ester cleavage or racemization .

Advanced: How can researchers address enantiomeric impurities introduced during synthesis?

Methodological Answer:

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (S)-enantiomer .
  • Chromatographic Purification : Preparative chiral HPLC with cellulose-based columns to isolate the (R)-enantiomer .
  • Mechanistic Analysis : Monitor reaction intermediates via 19F NMR^{19}\text{F NMR} to identify racemization pathways (e.g., proton exchange at the α-carbon) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on transition states involving the hydroxy and trifluoromethyl groups .
  • Reaction Path Search Software : Tools like GRRM or AFIR to predict feasible routes for functionalization (e.g., fluorination or ester exchange) .
  • Solvent Effects : COSMO-RS simulations to optimize solvent selection for regioselective transformations .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to screen against enzymes like esterases or fluorinated compound-binding proteins (e.g., ALDH2) .
  • Enzyme Inhibition Assays :
    • Incubate with human carboxylesterase (hCE1) and monitor hydrolysis rates via UV/Vis (λ = 405 nm for p-nitrophenyl acetate substrates) .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to assess metabolic interference from trifluoromethyl metabolites .

Advanced: How should conflicting data on reaction yields or stereoselectivity be resolved?

Methodological Answer:

  • Controlled Replication : Repeat experiments under strictly anhydrous conditions to rule out hydrolysis artifacts .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled methanol in esterification to trace racemization sources via mass spectrometry .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl 2-amino-3,3,3-trifluoropropanoate) to identify systemic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.